9-(2-propoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is part of the acridinedione family, known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method includes the condensation of 2-propoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base, followed by cyclization and reduction steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its activity against certain enzymes or receptors. It is often studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Medicine
In medicine, research is ongoing to explore the compound’s potential as a drug candidate. Its interactions with specific molecular targets make it a candidate for treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its properties may also make it suitable for applications in coatings, polymers, or other advanced materials.
Mechanism of Action
The mechanism of action of 9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
Acridinedione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Phenylpropanoids: These compounds have a similar phenylpropane backbone but differ in their functional groups and overall structure.
Uniqueness
What sets 9-(2-Propoxyphenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione apart is its specific combination of the acridinedione core with a 2-propoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25NO3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
9-(2-propoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C22H25NO3/c1-2-13-26-19-12-4-3-7-14(19)20-21-15(8-5-10-17(21)24)23-16-9-6-11-18(25)22(16)20/h3-4,7,12,20,23H,2,5-6,8-11,13H2,1H3 |
InChI Key |
LZCUCTUXEAFQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origin of Product |
United States |
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